4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid
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Overview
Description
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is a complex organic compound known for its unique structure and versatile applications in scientific research This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Difluoroethylation: The next step involves the introduction of the difluoroethyl group. This can be done using difluoroethyl bromide under basic conditions.
Benzoic Acid Coupling: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers for the Fmoc protection step and continuous flow reactors for the difluoroethylation and benzoic acid coupling steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Reduced difluoroethyl derivatives.
Substitution: Deprotected amino compounds ready for further functionalization.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is used as an intermediate in the synthesis of complex organic molecules. Its Fmoc group is particularly valuable in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.
Biology
The compound is used in the study of protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it useful in the synthesis of peptide-based inhibitors and probes.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Its unique structure allows for the design of novel therapeutic agents, particularly in the field of cancer research where fluorinated compounds are of interest due to their enhanced metabolic stability.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid exerts its effects is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation. In drug development, the difluoroethyl group can enhance the metabolic stability of the compound, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chains attached to the amino group.
Difluoroethyl derivatives: Compounds with similar difluoroethyl groups but different functional groups attached.
Benzoic acid derivatives: Compounds with the benzoic acid moiety but different substituents.
Uniqueness
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is unique due to the combination of the Fmoc group, difluoroethyl group, and benzoic acid moiety. This combination provides a balance of reactivity and stability, making it versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-24(26,16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMUWLBISVICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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